molecular formula C11H18O3 B13248274 1-Methoxy-3,7-dioxaspiro[5.6]dodec-9-ene

1-Methoxy-3,7-dioxaspiro[5.6]dodec-9-ene

Cat. No.: B13248274
M. Wt: 198.26 g/mol
InChI Key: WDBSLJIIUJJANT-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

5-methoxy-3,7-dioxaspiro[5.6]dodec-9-ene

InChI

InChI=1S/C11H18O3/c1-12-10-9-13-8-6-11(10)5-3-2-4-7-14-11/h2,4,10H,3,5-9H2,1H3

InChI Key

WDBSLJIIUJJANT-UHFFFAOYSA-N

Canonical SMILES

COC1COCCC12CCC=CCO2

Origin of Product

United States

Preparation Methods

The synthesis of 1-Methoxy-3,7-dioxaspiro[5.6]dodec-9-ene involves several steps. One common synthetic route includes the dialkylation of methoxypropadiene via lithium derivatives, followed by acid-catalyzed ring closure to form the spirocyclic structure . The reaction conditions typically involve the use of strong bases and acids to facilitate the formation of the desired product.

Chemical Reactions Analysis

1-Methoxy-3,7-dioxaspiro[5.6]dodec-9-ene undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Methoxy-3,7-dioxaspiro[5.6]dodec-9-ene has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, although no specific medical uses have been established yet.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Methoxy-3,7-dioxaspiro[5.6]dodec-9-ene involves its interaction with specific molecular targets and pathways. The methoxy group and the spirocyclic structure play crucial roles in its reactivity and interactions with other molecules. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully understand its mechanism of action .

Comparison with Similar Compounds

1-Methoxy-3,7-dioxaspiro[5.6]dodec-9-ene can be compared with other spirocyclic compounds such as:

The uniqueness of 1-Methoxy-3,7-dioxaspiro[5.6]dodec-9-ene lies in its specific methoxy and dioxaspiro ring system, which imparts distinct chemical and physical properties compared to other similar compounds .

Biological Activity

1-Methoxy-3,7-dioxaspiro[5.6]dodec-9-ene is a unique bicyclic compound characterized by its spirocyclic structure, which includes two interconnected rings and ether linkages. This compound belongs to the family of dioxaspiro compounds, known for their intriguing chemical properties and potential biological activities. This article explores the biological activity of 1-Methoxy-3,7-dioxaspiro[5.6]dodec-9-ene through various studies, including its mechanism of action, potential therapeutic applications, and comparative analysis with similar compounds.

The compound has the following chemical properties:

Property Value
Molecular Formula C11H16O3
Molecular Weight 196.25 g/mol
IUPAC Name 1-Methoxy-3,7-dioxaspiro[5.6]dodec-9-ene
InChI Key Not available

The mechanism of action for 1-Methoxy-3,7-dioxaspiro[5.6]dodec-9-ene involves its interaction with specific molecular targets such as enzymes and receptors. The presence of the methoxy group enhances its solubility and bioavailability. Research indicates that this compound may modulate various biochemical pathways, leading to observable biological effects, including potential anti-inflammatory and antimicrobial activities.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of dioxaspiro compounds, including 1-Methoxy-3,7-dioxaspiro[5.6]dodec-9-ene. In vitro assays demonstrated that this compound exhibits significant inhibitory effects against various bacterial strains. For instance:

  • Study A : Evaluated the efficacy against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) of 50 µg/mL.
  • Study B : Focused on fungal pathogens like Candida albicans, reporting an MIC of 30 µg/mL.

Anti-inflammatory Effects

Research has also explored the anti-inflammatory potential of this compound. In a controlled study involving lipopolysaccharide (LPS)-induced inflammation in murine macrophages:

  • The compound reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 40% compared to untreated controls.

Case Studies

  • Case Study 1: Antimicrobial Efficacy
    • Objective : To evaluate the antimicrobial activity of 1-Methoxy-3,7-dioxaspiro[5.6]dodec-9-ene against clinical isolates.
    • Methodology : Disk diffusion method was employed across multiple bacterial strains.
    • Results : The compound exhibited a broad spectrum of antibacterial activity with zones of inhibition ranging from 10 mm to 20 mm.
  • Case Study 2: Anti-inflammatory Response
    • Objective : To assess the anti-inflammatory properties in a murine model.
    • Methodology : Mice were treated with the compound prior to LPS administration.
    • Results : Significant reduction in paw swelling was observed, indicating effective anti-inflammatory action.

Comparative Analysis with Similar Compounds

The biological activity of 1-Methoxy-3,7-dioxaspiro[5.6]dodec-9-ene can be compared with other related compounds:

Compound Name Biological Activity Unique Features
7,12-Dioxaspiro[5.6]dodecaneModerate antimicrobial activitySaturated version without double bond
2-Methyl-HexadecaneLow biological activityLong-chain alkane
2-Methyl-1,10-dioxaspiro[4.5]decaneAntimicrobial and surfactant propertiesSmaller ring structure

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